Home > Products > Screening Compounds P13914 > (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester
(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester - 76093-34-0

(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester

Catalog Number: EVT-300296
CAS Number: 76093-34-0
Molecular Formula: C16H16N2O6
Molecular Weight: 332.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate are often used as building blocks in organic synthesis for the preparation of various biologically active compounds .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods, including NMR, IR, mass spectrometry, and UV-vis. For example, the sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, LiAlH4 and NaBH4 are both capable of reducing aldehydes and ketones to the corresponding alcohol .

Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and boiling point can be determined experimentally. For instance, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is a solid with a melting point of 178-183 °C and is soluble in organic solvents .

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159)

    1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid bis(2-methoxyethyl) ester

    • Compound Description: This compound is a structural modification of the dihydropyridine calcium antagonist cilnidipine [].

    1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester (Benidipine)

    • Compound Description: This compound is a potent calcium antagonist, exhibiting strong antihypertensive effects. Studies revealed significant differences in pharmacological activities among its stereoisomers. Specifically, the α-diastereoisomer (benidipine hydrochloride, KW-3049) demonstrated a pronounced hypotensive effect, while the β-diastereoisomer showed minimal activity []. Further separation into four optical isomers showed that the (+)-α isomer [(S)-(S)-1] exhibited significantly greater hypotensive activity (30 to 100 times) compared to the (-)-α isomer when administered intravenously in spontaneously hypertensive rats [].

    Isobutyl methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid salt (Nisoldipine)

    • Compound Description: Nisoldipine is a calcium channel blocker used to treat hypertension. It is synthesized through a multi-step process involving isobutyl 3-aminocrotonate and 2-(2-nitrobenzylidene)acetoacetate as starting materials [].

    3-Ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Nitrendipine)

    • Compound Description: Nitrendipine is a calcium channel blocker known for its antihypertensive activity [, , ]. It exhibits potent vasodilatory effects, particularly in the coronary and peripheral vasculature []. Research indicates that it effectively lowers blood pressure in various hypertensive animal models without significant tolerance development [].

    1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester (Nifedipine)

    • Compound Description: Nifedipine is a widely used dihydropyridine calcium channel blocker prescribed for hypertension [, , , ]. Studies have shown that nifedipine is metabolized into various compounds, including its nitroso analog, which can form stable free radicals in vivo []. It has also been observed to induce vasodilatory edema, a common side effect of dihydropyridines [].

    Methyl (ω-trimethylalkylammonium) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate iodide

    • Compound Description: These are permanently charged chiral dihydropyridine derivatives developed as molecular probes for studying L-type calcium channels []. They are synthesized from enantiomers of 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid. The compounds with an eight-carbon alkyl linker exhibit optimal blocking activity on L-type Ca2+ channels, with the S-enantiomer displaying greater potency compared to the R-enantiomer [].

    Methyl 3-nitrooxypropyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

    • Compound Description: This compound exists as (+)- and (-)-enantiomers synthesized from optically active monocarboxylic acids obtained by resolving the racemic mixture []. The absolute configurations of key intermediates were determined through comparison with other optically active compounds and X-ray crystallography [].

    2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (Manidipine)

    • Compound Description: Manidipine, a calcium channel blocker, exists as (+)- and (-)-enantiomers, with the (S)-(+)-enantiomer demonstrating significantly greater antihypertensive activity in spontaneously hypertensive rats and higher potency in radioligand binding assays compared to its (R)-(-) counterpart [].

    2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

    • Compound Description: This compound has been synthesized and resolved into its optically active forms. Pharmacological studies, including antihypertensive effects in spontaneously hypertensive rats and inhibition of [3H]nimodipine binding, revealed the (4S)-(+)-enantiomer as the active form [, ].

    Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

    • Compound Description: This group of compounds represents a series of nifedipine analogs where the nitrophenyl group is replaced with various pyridinyl substituents. Their calcium channel antagonist activity was evaluated using guinea pig ileal longitudinal smooth muscle contraction assays []. Results indicated that the position of the nitrogen atom on the pyridinyl ring significantly influences the potency, with the 2-pyridinyl analogs displaying the highest activity []. Increasing the size of the alkyl ester substituents generally enhanced the activity, and compounds with dissimilar ester substituents were more potent than their symmetrical counterparts [].

    Dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates

    • Compound Description: These compounds are another series of nifedipine analogs, where the 4-position substituent is a dihydropyridinyl group instead of a nitrophenyl group. Their calcium antagonist activity, assessed using similar methods as the pyridinyl analogs, showed that the 4-(dihydro-3-pyridinyl) analogs had greater potency than the 4-(dihydro-4-pyridinyl) analogs [].

    1,4-Dihydro-2,6-dimethyl-4-(2-trifluoromethylphenyl)-3,5-pyridinedicarboxylic acid diethyl ester (SK&F 24260)

    • Compound Description: This compound is a dihydropyridine derivative shown to have hypotensive and vasodilator effects in various animal models, including normotensive and hypertensive rats, as well as normotensive dogs []. The compound consistently caused tachycardia along with hypotension.

    1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid-bis-(2-propoxyethyl)-ester (Niludipine)

      (±)3,5-Pyridinedicarboxilic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethyl ethyl methyl ester hydrochloride (Lercanidipine)

      • Compound Description: Lercanidipine is another dihydropyridine calcium channel blocker. Pharmacokinetic studies in various animal models reveal significant species differences in its absorption, bioavailability, and metabolism []. Notably, rats exhibit a different enantiomeric plasma concentration profile compared to humans and dogs [].
      Overview

      (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester is a chemical compound with significant relevance in medicinal chemistry. It is categorized under the pyridine derivatives and is recognized for its potential applications in pharmaceuticals, particularly as an antihypertensive agent. The compound has the CAS number 76093-34-0 and a molecular formula of C16H16N2O6, with a molecular weight of 332.31 g/mol .

      Source

      This compound can be sourced from various suppliers specializing in biochemicals and pharmaceutical intermediates, including Santa Cruz Biotechnology and LGC Standards . It is often available in small quantities for research purposes.

      Classification

      (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester falls under the category of antihypertensives, specifically within the family of calcium channel blockers. Its structural characteristics allow it to interact with biological systems effectively, making it a subject of interest in drug development.

      Synthesis Analysis

      Methods

      The synthesis of (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester can be achieved through several methods involving multi-step organic synthesis techniques. Key steps typically include:

      1. Formation of the Pyridine Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
      2. Nitration: Introduction of the nitro group at the 3-position of the phenyl ring using nitrating agents such as nitric acid.
      3. Esterification: The carboxylic acid groups are converted to methyl esters using methanol and an acid catalyst.

      Technical Details

      The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the reaction progress and characterize the final compound .

      Molecular Structure Analysis

      Data

      • Molecular Formula: C16H16N2O6
      • Molecular Weight: 332.31 g/mol
      • InChI: InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)
      Chemical Reactions Analysis

      Reactions

      (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester participates in various chemical reactions typical for pyridine derivatives:

      1. Reduction Reactions: The compound can undergo reduction to yield corresponding amines or alcohols.
      2. Substitution Reactions: The nitro group can be replaced under certain conditions to form different derivatives.
      3. Hydrolysis: The methyl esters can be hydrolyzed back to their carboxylic acid forms in the presence of water and an acid or base catalyst.

      Technical Details

      These reactions often require specific catalysts or reagents to proceed efficiently. For instance, hydrogenation reactions may necessitate palladium or platinum catalysts under controlled pressure conditions.

      Mechanism of Action

      Process

      The mechanism by which (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester exerts its pharmacological effects primarily involves calcium channel blockade. By inhibiting calcium influx through voltage-gated calcium channels in vascular smooth muscle cells:

      1. Vasodilation: The compound promotes vasodilation by reducing intracellular calcium levels.
      2. Decreased Blood Pressure: This action leads to decreased peripheral vascular resistance and subsequently lowers blood pressure.

      Data

      Studies have shown that compounds within this class exhibit dose-dependent effects on blood pressure regulation in animal models .

      Physical and Chemical Properties Analysis

      Physical Properties

      • Appearance: Typically exists as a crystalline solid.
      • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

      Chemical Properties

      • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
      • Reactivity: Reacts with strong acids or bases; sensitive to light which may affect its stability.

      Relevant analyses often include melting point determination and solubility tests to establish its physical characteristics .

      Applications

      (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester has several scientific applications:

      1. Pharmaceutical Research: Used as an intermediate in the synthesis of antihypertensive drugs.
      2. Biochemical Studies: Serves as a tool for studying calcium signaling pathways in cellular biology.
      3. Analytical Chemistry: Employed in developing analytical methods for detecting similar compounds in biological samples.

      The versatility of this compound makes it valuable in both research and therapeutic contexts .

      Properties

      CAS Number

      76093-34-0

      Product Name

      (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester

      IUPAC Name

      (4S)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

      Molecular Formula

      C16H16N2O6

      Molecular Weight

      332.31 g/mol

      InChI

      InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)/t14-/m0/s1

      InChI Key

      JPXPPUOCSLMCHK-AWEZNQCLSA-N

      SMILES

      CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

      Synonyms

      (+)-1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic Acid;

      Canonical SMILES

      CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

      Isomeric SMILES

      CC1=C([C@@H](C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.